molecular formula C14H15ClN2O3 B12175785 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B12175785
M. Wt: 294.73 g/mol
InChI Key: JJUASCYVUZBRTH-UHFFFAOYSA-N
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Description

4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the condensation of 6-chloro-1H-indole with acetic anhydride, followed by the reaction with butanoic acid. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    6-chloroindole: A precursor in the synthesis of 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both indole and butanoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

4-[[2-(6-chloroindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15ClN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)

InChI Key

JJUASCYVUZBRTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCCC(=O)O)Cl

Origin of Product

United States

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